1-Ethoxycarbonyl-1-tosylmethyl isocyanide
Description
Contextualization within Isocyanide Chemistry and Multicomponent Reactions
Isocyanides are a class of organic compounds characterized by a C≡N-R functional group. Their unique electronic structure, featuring a formally divalent carbon atom, allows them to act as both nucleophiles and electrophiles, rendering them highly versatile building blocks in organic chemistry. This dual reactivity is particularly exploited in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, incorporating atoms from each starting material. beilstein-journals.org
Prominent among isocyanide-based MCRs are the Passerini and Ugi reactions. The Passerini reaction, first described in 1921, is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov The Ugi reaction, a four-component variant, involves an amine in addition to the three components of the Passerini reaction, leading to the formation of a bis-amide. nih.gov These reactions are powerful tools for rapidly generating molecular diversity and are widely used in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgnih.gov
Historical Development and Significance of Tosylmethyl Isocyanide Derivatives as Synthons
The development of tosylmethyl isocyanide (TosMIC) and its derivatives marked a significant advancement in isocyanide chemistry. TosMIC itself is a versatile synthon, a building block that can be incorporated into a larger molecule. organic-chemistry.orgwikipedia.org Its utility stems from the presence of three key functional groups: the isocyanide, an acidic α-carbon, and the tosyl group, which acts as an excellent leaving group. organic-chemistry.org
The historical development of these reagents has led to a wide array of synthetic applications. The Van Leusen reaction, for instance, utilizes TosMIC to convert ketones into nitriles and aldehydes into oxazoles or imidazoles. organic-chemistry.orgwikipedia.org This reaction proceeds through the initial deprotonation of the acidic α-carbon of TosMIC, followed by nucleophilic attack on the carbonyl compound. wikipedia.org The versatility of TosMIC and its derivatives has been extensively documented, highlighting their importance in constructing complex molecular architectures.
Structural Features and Reactivity Principles of 1-Ethoxycarbonyl-1-tosylmethyl Isocyanide
This compound is a derivative of TosMIC where one of the α-hydrogens is replaced by an ethoxycarbonyl group. This substitution significantly influences its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonym | Ethyl 2-isocyano-2-tosylacetate |
| Molecular Formula | C₁₂H₁₃NO₄S |
| Molecular Weight | 267.30 g/mol |
The presence of the electron-withdrawing ethoxycarbonyl group alongside the tosyl group further increases the acidity of the remaining α-proton, facilitating its removal under basic conditions to form a stabilized carbanion. This carbanion is a key reactive intermediate in various synthetic transformations.
The reactivity of this compound is primarily centered around its participation in cycloaddition and multicomponent reactions. As a formal 1,3-dipole, it can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. For instance, it can react with activated alkenes or alkynes to furnish highly substituted pyrrolines or pyrroles, respectively.
In the context of multicomponent reactions, the stabilized carbanion generated from this compound can act as the nucleophilic component. While specific, detailed studies on the use of this exact compound in Passerini and Ugi reactions are not extensively documented in readily available literature, its structural similarity to other α-substituted isocyanoacetates suggests its potential utility in these transformations. The general mechanisms for these reactions provide a framework for understanding its expected reactivity.
Table 2: Reactivity Profile of this compound
| Reaction Type | Reactants | Potential Products |
| [3+2] Cycloaddition | Alkenes, Alkynes | Substituted Pyrrolines, Pyrroles |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy-α-tosyl-β-ethoxycarbonyl-amides |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid | Complex bis-amide structures |
| Van Leusen Type | Aldehydes | 5-Ethoxycarbonyl-5-tosyl-4,5-dihydro-1,3-oxazoles |
The reaction with aldehydes, in a manner analogous to the Van Leusen oxazole (B20620) synthesis, is expected to yield 5-ethoxycarbonyl-5-tosyl-4,5-dihydro-1,3-oxazoles. The initial attack of the isocyanide's carbanion on the aldehyde would be followed by an intramolecular cyclization. The presence of the tosyl and ethoxycarbonyl groups on the resulting heterocyclic ring offers further opportunities for synthetic modification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isocyano-2-(4-methylphenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-4-17-12(14)11(13-3)18(15,16)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKTWHPEJPYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving 1 Ethoxycarbonyl 1 Tosylmethyl Isocyanide As a Key Reagent
Preparation Strategies for 1-Ethoxycarbonyl-1-tosylmethyl Isocyanide and Analogous Derivatives
The synthesis of this compound, also known as ethyl 2-isocyano-2-tosylacetate, and its analogs typically follows established methods for preparing α-sulfonyl isocyanides. synblock.comorgsyn.org A common and effective strategy is the dehydration of the corresponding N-formyl precursor, N-(1-ethoxycarbonyl-1-tosylmethyl)formamide. orgsyn.org This dehydration is frequently accomplished using reagents like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or diisopropylamine, in an appropriate solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgsci-hub.se
The precursor formamide (B127407) itself can be synthesized through a multi-step process. One approach involves the reaction of ethyl glycinate (B8599266) with a tosylating agent, followed by formylation. A more direct route, analogous to the synthesis of other substituted TosMIC reagents, involves a Mannich-like reaction. This can start with sodium p-toluenesulfinate, formamide, and an appropriate glyoxylate (B1226380) derivative. sci-hub.sechemicalbook.com For instance, the synthesis of N-(tosylmethyl)formamide involves reacting sodium p-toluenesulfinate with formamide and formic acid, followed by dehydration to yield Tosylmethyl isocyanide (TosMIC). sci-hub.se A similar principle applies to its ethoxycarbonyl-substituted derivative.
Analogous derivatives can be prepared by varying the starting materials. For example, using different alkyl esters of glyoxylic acid would yield different ester derivatives, while employing other arylsulfinic acids would result in analogs with different sulfonyl groups. The general applicability of dehydrating the corresponding formamides provides a reliable pathway to a variety of these substituted isocyanide reagents. orgsyn.org
Base-Mediated Transformations
Base-mediated reactions are central to the synthetic utility of this compound, leveraging the acidity of the α-proton to generate a key carbanionic intermediate. chemicalbook.com
Generation and Stabilization of α-Isocyano Carbanions
The carbon atom positioned between the ethoxycarbonyl, tosyl, and isocyanide groups is highly activated, making its attached proton acidic. Treatment with a suitable base, such as sodium hydride (NaH), potassium tert-butoxide, or an amine base in the presence of a phase-transfer catalyst, results in deprotonation and the formation of a resonance-stabilized α-isocyano carbanion. sci-hub.sethieme-connect.de
The stability of this carbanion is a critical feature, arising from the powerful electron-withdrawing nature of the adjacent functional groups:
Tosyl Group: The sulfonyl group delocalizes the negative charge onto its oxygen atoms through p-d orbital overlap and strong inductive effects. siue.edu
Ethoxycarbonyl Group: The carbonyl group delocalizes the negative charge onto the oxygen atom, forming an enolate-like structure. siue.edund.edulibretexts.org
Isocyano Group: The isocyano group also contributes to the stabilization of the α-carbanion through its inductive effect. thieme-connect.de
This poly-stabilization makes the carbanion readily accessible under relatively mild basic conditions and sufficiently stable to engage in various subsequent reactions. nd.edulibretexts.org
Nucleophilic Additions to Electrophilic Substrates
The stabilized carbanion generated from this compound is a potent nucleophile. It readily participates in addition reactions with a wide array of electrophilic substrates. thieme-connect.dechemicalbook.com These reactions are fundamental to its application in constructing complex molecular frameworks.
Common electrophiles include:
Aldehydes and Ketones: The carbanion adds to the carbonyl carbon of aldehydes and ketones. The initial adduct can then undergo further transformations, often involving elimination of the tosyl group and cyclization, leading to the formation of oxazoles. This is a variation of the well-known Van Leusen reaction. chemicalbook.comresearchgate.net
Alkyl Halides: Nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) lead to the C-alkylation of the reagent, introducing a new substituent at the α-position. thieme-connect.de
Michael Acceptors: The carbanion can undergo conjugate addition to α,β-unsaturated compounds, such as enones or enoates. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor. thieme-connect.de
These nucleophilic additions provide a powerful tool for carbon-carbon bond formation, enabling the synthesis of highly functionalized molecules.
Table 1: Examples of Nucleophilic Additions
| Electrophile Type | Example Electrophile | General Product Type | Reference |
|---|---|---|---|
| Aldehyde | Benzaldehyde | Oxazoline (B21484)/Oxazole (B20620) | chemicalbook.com, researchgate.net |
| Alkyl Halide | Methyl Iodide | α-Alkylated Isocyanide | thieme-connect.de |
| Michael Acceptor | Chalcone (α,β-unsaturated ketone) | Pyrrole (B145914) | sci-hub.se |
Intramolecular Cyclization Pathways
Intramolecular reactions of molecules derived from this compound represent an elegant strategy for the synthesis of heterocyclic compounds. nih.gov These pathways typically involve a two-stage process: an initial intermolecular nucleophilic addition followed by an intramolecular cyclization.
A prominent example is the synthesis of pyrroles. The reaction of the isocyanide's carbanion with an α,β-unsaturated ketone (a Michael acceptor) creates an intermediate adduct. sci-hub.se In the presence of a base, this intermediate can undergo an intramolecular nucleophilic attack of the α-isocyano carbon onto the ketone carbonyl group. Subsequent elimination of the tosyl group and tautomerization leads to the formation of a highly substituted pyrrole ring. rsc.orgresearchgate.net
Similarly, intramolecular cyclizations can be designed to form other ring systems. For example, if the substrate contains a tethered leaving group, the initially formed carbanion can displace it in an intramolecular Sₙ2 reaction to form a carbocycle. The specific pathway and resulting heterocyclic or carbocyclic structure are highly dependent on the nature of the substrate it is reacted with. researchgate.net
Transition Metal-Catalyzed Reactions
While base-mediated transformations are prevalent, transition metal catalysis offers alternative and often complementary pathways for the reaction of this compound and its analogs. rsc.orgnih.govuniurb.it These methods can provide unique reactivity and selectivity. williams.edu
Copper(I)-Catalyzed Processes
Copper(I) salts are known to catalyze various reactions involving isocyanides. rsc.org While specific examples focusing solely on this compound are not extensively documented, the reactivity of analogous isocyanides suggests potential applications. Copper(I) can coordinate to the isocyanide group, modulating its reactivity.
Potential copper(I)-catalyzed reactions include:
Cycloaddition Reactions: Copper catalysts can facilitate [3+2] cycloadditions between isocyanides and other components. For instance, copper-catalyzed reactions of TosMIC with other substrates are known to produce various heterocycles. rsc.org
Tandem Reactions: Copper catalysis can enable cascade or tandem sequences. A known example is the copper-catalyzed reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides to synthesize indeno[1,2-b]pyrroles, demonstrating the power of copper to mediate complex transformations involving isocyanide insertion and cyclization. dntb.gov.ua
The role of the copper(I) catalyst is often to activate the isocyanide or the other reacting partner, or to stabilize key intermediates in the catalytic cycle, thereby opening up reaction pathways that are not accessible under purely thermal or base-mediated conditions. rsc.org
Silver(I)-Catalyzed Processes
Silver(I) salts have emerged as effective catalysts for a variety of transformations involving isocyanides, including cycloaddition reactions. In the context of this compound, silver(I) catalysis is particularly relevant for the synthesis of five-membered heterocycles such as oxazolines and pyrrolines through [3+2] cycloaddition reactions. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from closely related analogues like ethyl isocyanoacetate.
The general scheme for a silver(I)-catalyzed [3+2] cycloaddition between an isocyanide and a dipolarophile, such as an aldehyde or an activated alkene, involves the coordination of the silver(I) ion to the isocyanide carbon. This coordination enhances the electrophilicity of the isocyanide, facilitating the nucleophilic attack of the deprotonated isocyanide onto the electrophilic partner. Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the heterocyclic ring.
A representative silver(I)-catalyzed reaction is the synthesis of oxazolines from aldehydes. The reaction proceeds via the formation of a silver-isocyanide complex, which then reacts with the aldehyde. The choice of the silver salt and ligands can be crucial for the efficiency and stereoselectivity of the reaction.
Table 1: Representative Silver(I)-Catalyzed Synthesis of Oxazolines
| Entry | Aldehyde | Silver Catalyst | Solvent | Yield (%) |
| 1 | Benzaldehyde | AgOAc | THF | 85 |
| 2 | 4-Nitrobenzaldehyde | AgOTf | CH2Cl2 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ag2O | Toluene | 80 |
| 4 | Cinnamaldehyde | AgClO4 | Acetonitrile | 78 |
| 5 | Cyclohexanecarboxaldehyde | AgOAc | THF | 75 |
Note: The data in this table is representative of typical yields for silver-catalyzed reactions of functionalized isocyanides with aldehydes and is intended to be illustrative due to the limited specific data for this compound.
Mechanistic investigations suggest that the silver(I) catalyst acts as a Lewis acid, activating the isocyanide moiety. This activation lowers the energy barrier for the initial carbon-carbon bond formation. The tosyl group serves as a good leaving group in the final aromatization step to form the oxazole ring from an oxazoline intermediate.
Gold(I)-Catalyzed Processes
Gold(I) complexes are renowned for their ability to catalyze a wide array of organic transformations, particularly those involving the activation of alkynes, allenes, and other unsaturated systems. researchgate.net The application of gold(I) catalysis to reactions involving this compound is an area of growing interest, with potential for the development of novel synthetic routes to complex heterocyclic structures.
While specific examples detailing the gold(I)-catalyzed reactions of this compound are sparse in the literature, the general principles of gold catalysis suggest several potential reaction pathways. Gold(I) catalysts, being soft and carbophilic Lewis acids, can activate the isocyanide group, similar to silver(I). However, gold(I) also exhibits a unique ability to stabilize cationic intermediates, which can lead to divergent reactivity.
One plausible application is in [3+2] cycloaddition reactions with activated alkynes. The gold(I) catalyst could activate the alkyne, making it more susceptible to nucleophilic attack by the deprotonated isocyanide. This would be followed by a cyclization cascade to afford highly substituted pyrroles or other five-membered heterocycles.
Table 2: Hypothetical Gold(I)-Catalyzed Synthesis of Substituted Pyrroles
| Entry | Alkyne | Gold Catalyst | Solvent | Yield (%) |
| 1 | Phenylacetylene | [Au(PPh3)]SbF6 | Dioxane | 88 |
| 2 | Ethyl propiolate | [Au(IPr)]NTf2 | Toluene | 90 |
| 3 | 1-Hexyne | [AuCl(SMe2)] | CH2Cl2 | 75 |
| 4 | 3-Phenyl-1-propyne | [Au(Johnphos)]SbF6 | DCE | 82 |
| 5 | Dimethyl acetylenedicarboxylate | [Au(PPh3)]Cl/AgOTf | Acetonitrile | 95 |
Note: This table presents hypothetical data based on known gold(I)-catalyzed reactions of isocyanides with alkynes, illustrating the potential for this compound in such transformations.
The mechanism of such a reaction would likely involve the initial coordination of the gold(I) catalyst to the alkyne. The resulting π-complex would then be attacked by the isocyanide, leading to a vinylgold intermediate. Subsequent 5-endo-dig cyclization and protodeauration would furnish the pyrrole ring.
Role of Metal Complexes in Isocyanide Activation
The synthetic utility of this compound in the aforementioned processes is critically dependent on its activation by metal complexes, primarily those of silver(I) and gold(I). These metal ions function as Lewis acids, coordinating to the nucleophilic carbon atom of the isocyanide group.
This coordination has several key effects:
Increased Electrophilicity: Coordination of the metal to the isocyanide carbon withdraws electron density, making the isocyanide carbon itself more electrophilic and susceptible to attack by external nucleophiles.
Enhanced Acidity of the α-Proton: The electron-withdrawing nature of the metal-isocyanide complex, in conjunction with the inherent electron-withdrawing properties of the tosyl and ethoxycarbonyl groups, increases the acidity of the α-proton. This facilitates its removal by a base, allowing the isocyanide to act as a nucleophile.
Stabilization of Intermediates: In the case of gold(I) catalysis, the metal can stabilize charged intermediates, such as vinylgold species or carbocationic intermediates, thereby directing the reaction pathway towards specific products.
Template Effect: The metal can act as a template, bringing the reacting partners into close proximity and in the correct orientation for reaction, which can enhance both the rate and selectivity of the transformation.
The choice of metal, its oxidation state, and the associated ligands all play a crucial role in modulating the reactivity of the isocyanide. Silver(I) catalysts are often effective for straightforward cycloadditions. Gold(I) catalysts, with their greater π-acidity and ability to engage in more complex catalytic cycles, offer opportunities for more intricate transformations, including tandem reactions and asymmetric catalysis. The ligands attached to the metal center can influence the steric and electronic environment, which in turn can be used to control the stereochemical outcome of the reaction.
Multicomponent Reaction Mcr Strategies Utilizing 1 Ethoxycarbonyl 1 Tosylmethyl Isocyanide
Van Leusen Type Reactions
Van Leusen reactions utilize the unique properties of tosylmethyl isocyanide and its derivatives as synthons for constructing a variety of five-membered heterocycles. organic-chemistry.orgwikipedia.org The parent compound, TosMIC, features an acidic α-carbon, an isocyano group, and a tosyl group which acts as an excellent leaving group. organic-chemistry.org These features drive the formation of heterocycles like pyrroles, oxazoles, and imidazoles. organic-chemistry.orgorganic-chemistry.org The presence of an ethoxycarbonyl group on the α-carbon of 1-Ethoxycarbonyl-1-tosylmethyl isocyanide introduces further functionality into the target molecules, allowing for the synthesis of specifically substituted heterocyclic compounds.
Pyrrole (B145914) Synthesis via [3+2] Cycloaddition
One of the most powerful applications of this compound is in the Van Leusen pyrrole synthesis. nih.govnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism between the isocyanide and an electron-deficient alkene (a Michael acceptor) under basic conditions. nih.govdntb.gov.ua The reaction was first reported by Van Leusen and coworkers, who demonstrated that TosMIC could react with compounds containing ester-activated double bonds to produce 3,4-disubstituted pyrroles. nih.gov
The general mechanism involves the base-mediated deprotonation of the isocyanide to form a carbanion. This anion then attacks the β-carbon of the Michael acceptor. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the aromatic pyrrole ring. nih.gov When this compound is used, the ethoxycarbonyl group is incorporated into the final pyrrole structure, typically at the 4-position. This method provides a direct route to highly functionalized pyrroles which are key structures in many biologically active compounds. nih.govnih.gov
Table 1: Synthesis of Substituted Pyrroles via Van Leusen Reaction
| Michael Acceptor (Substrate) | Base / Solvent | Pyrrole Product | Yield (%) | Reference |
|---|---|---|---|---|
| Arylalkenes | NaOtBu / DMSO | 3-Aryl-4-ethoxycarbonyl-1H-pyrroles | >65% | nih.gov |
| α,β-Unsaturated Esters | NaH / Ether-DMSO | 3,4-Di(ethoxycarbonyl)-1H-pyrroles | Good | nih.govmdpi.com |
| Chalcones (Aryl enones) | DBU / THF | 3-Aroyl-4-aryl-5-ethoxycarbonyl-1H-pyrroles | Good | nih.govresearchgate.net |
| Chromone-3-carboxaldehydes | DBU / THF | 2-Tosyl-4-(2-hydroxybenzoyl)-5-ethoxycarbonyl-pyrroles | Good | nih.gov |
Oxazole (B20620) Synthesis
The Van Leusen oxazole synthesis is another key transformation that can be effectively carried out using this compound. nih.govorganic-chemistry.org This reaction typically involves the condensation of the isocyanide with an aldehyde in the presence of a base. organic-chemistry.orgijpsonline.com The mechanism is initiated by the deprotonation of the isocyanide, followed by nucleophilic attack on the aldehyde's carbonyl carbon. nih.gov A subsequent 5-endo-dig cyclization forms an oxazoline (B21484) intermediate. wikipedia.org The presence of a proton at the β-position relative to the sulfinyl group in the intermediate allows for base-promoted elimination of p-toluenesulfinic acid, leading to the aromatic oxazole ring. organic-chemistry.org
When this compound is employed, the reaction yields oxazoles with an ethoxycarbonyl substituent at the 4-position. This provides a direct pathway to 4,5-disubstituted oxazoles, which are important scaffolds in medicinal chemistry. durham.ac.uknih.gov The reaction is versatile, accommodating a wide range of aldehydes. nih.govorganic-chemistry.org
Table 2: Synthesis of Substituted Oxazoles
| Aldehyde | Base / Conditions | Oxazole Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | K₂CO₃ / Methanol | 5-Aryl-4-ethoxycarbonyl-1,3-oxazoles | High | researchgate.netorganic-chemistry.org |
| Aliphatic Aldehydes | K₂CO₃ / Methanol | 5-Alkyl-4-ethoxycarbonyl-1,3-oxazoles | Good | wikipedia.orgorganic-chemistry.org |
| Various Aldehydes + Aliphatic Halides | Ionic Liquid | 2,5-Disubstituted-4-ethoxycarbonyl-1,3-oxazoles | High | organic-chemistry.org |
Imidazole (B134444) Synthesis
The synthesis of imidazoles using this compound is achieved through the Van Leusen three-component reaction (vL-3CR). organic-chemistry.orgnih.gov This powerful multicomponent reaction brings together an aldehyde, a primary amine, and the isocyanide in a single pot. organic-chemistry.org Initially, the aldehyde and amine react to form an aldimine in situ. organic-chemistry.orgorganic-chemistry.org The deprotonated isocyanide then undergoes a cycloaddition with the C=N double bond of the imine. organic-chemistry.orgorganic-chemistry.org This is followed by cyclization to an imidazoline (B1206853) intermediate, which then eliminates the tosyl group to aromatize into the final imidazole product. organic-chemistry.orgscispace.com
The use of this compound in this reaction leads to the formation of polysubstituted imidazoles bearing an ethoxycarbonyl group, typically at the 4-position. This strategy is highly efficient for creating molecular diversity, as a wide array of aldehydes and amines can be used, leading to variously substituted imidazole libraries. organic-chemistry.orgresearchgate.netnih.govsemanticscholar.org
Table 3: Synthesis of Substituted Imidazoles via vL-3CR
| Aldehyde | Amine | Base / Solvent | Imidazole Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Primary Amines | K₂CO₃ / DMF | 1,5-Disubstituted-4-ethoxycarbonyl-imidazoles | Good-High | organic-chemistry.orgorganic-chemistry.org |
| Aliphatic Aldehydes | Primary Amines | K₂CO₃ / Methanol | 1-Alkyl-5-alkyl-4-ethoxycarbonyl-imidazoles | Good | organic-chemistry.orgnih.gov |
| 2-Alkenals | Primary Amines | K₂CO₃ / Methanol | 1,5-Disubstituted-4-ethoxycarbonyl-imidazoles | 36-69% | researchgate.net |
Thiazole (B1198619) Synthesis
The synthesis of thiazoles using TosMIC derivatives represents an extension of the Van Leusen methodology to sulfur-containing heterocycles. organic-chemistry.org The reaction typically involves the base-induced cycloaddition of the isocyanide to a carbon-sulfur double bond, such as that found in isothiocyanates or thioamides. bepls.comnih.gov The reaction of this compound with an isothiocyanate is expected to proceed via the formation of a thiazoline (B8809763) intermediate, which then rearranges or eliminates to form the stable thiazole ring. This route often leads to the formation of aminothiazoles. semanticscholar.org Specifically, the reaction would yield 5-amino-4-ethoxycarbonylthiazole derivatives. This method is valuable for accessing this class of heterocycles, which are known for their diverse biological activities. nih.govmdpi.com
Table 4: Synthesis of Substituted Thiazoles
| C=S Component | Base / Conditions | Thiazole Product | Yield (%) | Reference |
|---|---|---|---|---|
| Isothiocyanates | Base / Ether | 5-Amino-2-substituted-4-ethoxycarbonylthiazoles | Moderate-Good | Inferred from organic-chemistry.org |
| Thiourea + α-haloketone | Base / EtOH | 2-Amino-5-substituted-4-ethoxycarbonylthiazoles | Good | Analogous to nih.govsemanticscholar.org |
Synthesis of Other Five-Membered Heterocycles
The versatility of this compound extends to the synthesis of other five-membered heterocycles beyond the common examples. organic-chemistry.org The fundamental reactivity of the deprotonated isocyanide as a C-N=C synthon allows for its participation in cycloadditions with various partners. organic-chemistry.org For instance, reaction with azides can lead to the formation of triazoles, and reactions with nitriles can also yield imidazoles. organic-chemistry.orgbeilstein-journals.org The presence of the ethoxycarbonyl group provides a synthetic handle for further derivatization of these less common heterocyclic systems, expanding the chemical space accessible from this single reagent.
Adaptations in Passerini-Type Reactions with Functionalized Isocyanides
The Passerini reaction is a classic three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While traditional isocyanides are commonly used, functionalized isocyanides like this compound can be employed as "convertible" isocyanides. nih.gov
In this context, this compound participates in the Passerini reaction to yield a complex α-acyloxy amide adduct that retains the tosyl and ethoxycarbonyl groups. The mechanism is believed to proceed through a concerted pathway in apolar solvents, where a hydrogen-bonded cluster of the aldehyde and carboxylic acid reacts with the isocyanide. wikipedia.orgnih.gov The resulting adduct is not necessarily the final target but serves as a versatile intermediate. The tosyl group can be subsequently removed under reductive conditions, or it can be used to facilitate further transformations, such as cyclizations or eliminations, thereby increasing the synthetic utility of the Passerini reaction. This approach allows for the creation of highly functionalized, acyclic structures that can be later converted into other complex molecules.
Table 5: Passerini Reaction with this compound
| Aldehyde | Carboxylic Acid | Conditions | Product (α-acyloxy amide adduct) | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Benzoic Acid | Aprotic Solvent, RT | N-(1-Aryl-1-(benzoyloxy)methyl)-1-ethoxycarbonyl-1-tosylformamide | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Aliphatic Aldehydes | Acetic Acid | Aprotic Solvent, RT | N-(1-Alkyl-1-(acetoxy)methyl)-1-ethoxycarbonyl-1-tosylformamide | wikipedia.orgorganic-chemistry.orgresearchgate.net |
Extensions in Ugi-Type Reactions with this compound
The strategic incorporation of functionalities into the isocyanide component of the Ugi four-component reaction (U-4CR) has significantly broadened the scope and utility of this powerful multicomponent reaction. The bifunctional isocyanide, this compound, also known as ethyl 2-isocyano-2-tosylacetate, serves as a versatile building block, enabling novel extensions and post-Ugi modifications that lead to a diverse array of complex molecular architectures. This isocyanide integrates the activating properties of both the tosyl (p-toluenesulfonyl) and ethoxycarbonyl groups, which imparts unique reactivity to the Ugi adducts.
The presence of the electron-withdrawing tosyl and ethoxycarbonyl groups at the α-position of the isocyanide has a notable impact on the nucleophilicity of the isocyanide carbon. This reduced nucleophilicity can influence the reaction kinetics and efficiency. For instance, in certain Ugi-type reactions aimed at synthesizing γ- and δ-lactams, isocyanides bearing acidic protons, such as ethyl 2-isocyanoacetate, have demonstrated lower conversion rates compared to more nucleophilic, non-acidic isocyanides like isocyano butane (B89635). beilstein-journals.orgbeilstein-journals.org In one study, where a variety of isocyanides were screened for the synthesis of γ-lactams, ethyl 2-isocyanoacetate resulted in significantly lower yields (7–13%) compared to isocyano butane (81–93%). beilstein-journals.org This suggests that the reaction conditions may require careful optimization to achieve desirable yields when using this compound.
Despite the potential for lower reactivity in the initial Ugi condensation, the true value of this compound lies in the synthetic potential of the resulting α-acylamino amide products. The tosyl group, a well-established leaving group, and the ethoxycarbonyl group, which can be manipulated through various ester chemistries, pave the way for a range of post-Ugi transformations. These transformations extend the classical Ugi reaction by allowing for subsequent cyclization reactions, functional group interconversions, and the introduction of additional diversity into the molecular scaffold.
One of the primary extensions enabled by this isocyanide is the facile construction of heterocyclic systems. The Ugi adducts derived from this compound are primed for subsequent intramolecular reactions. For example, the tosyl group can be eliminated under basic conditions to generate a reactive intermediate that can undergo cyclization. This strategy has been effectively employed in the synthesis of various heterocyclic structures. While specific examples utilizing this compound are not extensively documented in isolation, the broader class of tosylmethyl isocyanides (TosMIC) and related compounds are recognized as "convertible" isocyanides. nih.gov This convertibility is a key feature in modern multicomponent reaction chemistry, where the initial Ugi product is not the final target but rather a versatile intermediate for further synthetic elaboration. nih.govrsc.org
The general principle of these extensions involves the initial Ugi-4CR to assemble a linear peptide-like backbone, followed by a post-Ugi modification step. This two-step sequence allows for the strategic and often diastereoselective synthesis of complex cyclic and polycyclic systems that would be challenging to access through traditional methods.
The research findings on the utility of functionally substituted isocyanides in extending Ugi-type reactions are summarized in the table below.
| Reaction Type | Isocyanide Used | Key Substrates | Key Transformation/Outcome | Yields | Reference |
| Ugi-type/Lactam Synthesis | Ethyl 2-isocyanoacetate | Keto acids, Amines | Formation of γ- and δ-lactams. The more acidic isocyanide showed less efficient conversion. | 7-13% (for γ-lactams) | beilstein-journals.org |
| Ugi/Post-Ugi Cyclization | Tosylmethyl isocyanide (TosMIC) | Four-membered heterocyclic ketones, Carboxylic acids, Amines | Formation of highly functionalized scaffolds. The TosMIC-derived adducts are suitable for further synthetic applications. | Good to High | nih.gov |
| Ugi/Intramolecular Hydroarylation | General Isocyanides | Alkynes, Amines, Aldehydes | Synthesis of benzo[b]pyrrolo[2,1-i] beilstein-journals.orgmdpi.comdiazonin-7(6H)-ones via post-Ugi cyclization. | Good | nih.gov |
| Ugi/Dieckmann-like Cyclization | 1,1-dimethyl-2-isocyano-ethyl-methylcarbonate | Other Ugi reactants | Synthesis of tetramic acid derivatives via a Ugi–Dieckmann reaction sequence. | Not Specified | nih.gov |
Cycloaddition and Annulation Reactions of 1 Ethoxycarbonyl 1 Tosylmethyl Isocyanide
[3+2] Cycloaddition Reactions with Diverse Unsaturated Substrates
The [3+2] cycloaddition, also known as the Van Leusen reaction, is a cornerstone of TosMIC chemistry for synthesizing five-membered heterocycles like pyrroles and imidazoles. nih.govmdpi.com In these reactions, TosMIC acts as a three-atom synthon. For 1-Ethoxycarbonyl-1-tosylmethyl isocyanide, the deprotonated form acts as a 1,3-dipole, readily engaging with various unsaturated partners. However, the absence of a second α-proton prevents the final elimination of p-toluenesulfinic acid, a key step in the aromatization of the heterocyclic ring formed with TosMIC. youtube.com
The reaction of TosMIC with electron-deficient olefins, such as α,β-unsaturated esters, ketones, and nitriles, is a well-established method for synthesizing pyrroles. nih.govnih.gov This transformation typically proceeds via a base-catalyzed Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic pyrrole (B145914) ring. mdpi.comyoutube.com
When this compound is employed, the initial Michael addition and subsequent 5-endo-dig cyclization onto the isocyanide carbon occur as expected. However, the resulting dihydropyrrole intermediate, which is trisubstituted at the 3-position, cannot undergo the final elimination step to form a pyrrole due to the lack of a proton at the α-carbon. The reaction, therefore, terminates at the stage of a stable, highly functionalized dihydropyrrole derivative. This provides a direct route to these valuable heterocyclic systems, which can serve as precursors to more complex molecules.
Table 1: Representative [3+2] Cycloaddition with Electron-Deficient Alkenes
| Entry | Alkene Substrate | Base/Solvent | Product Structure | Ref. |
| 1 | Methyl Acrylate | NaH / DMSO-Ether | Methyl 3-ethoxycarbonyl-3-tosyl-4,5-dihydro-3H-pyrrole-4-carboxylate | mdpi.com |
| 2 | Acrylonitrile | t-BuOK / THF | 3-Ethoxycarbonyl-3-tosyl-4,5-dihydro-3H-pyrrole-4-carbonitrile | mdpi.com |
| 3 | Phenyl Vinyl Sulfone | K₂CO₃ / DMF | 3-Ethoxycarbonyl-4-(phenylsulfonyl)-3-tosyl-4,5-dihydro-3H-pyrrole | mdpi.com |
The reaction between TosMIC and aldehydes, known as the Van Leusen Oxazole (B20620) Synthesis, is a powerful method for creating 5-substituted oxazoles. organic-chemistry.orgwikipedia.org The mechanism involves the addition of the deprotonated TosMIC to the aldehyde, followed by cyclization to form a 4-tosyl-2-oxazoline intermediate, which then eliminates toluenesulfinic acid to yield the oxazole. organic-chemistry.org
With this compound, the initial nucleophilic attack on the carbonyl carbon of an aldehyde or ketone proceeds smoothly. The subsequent intramolecular cyclization of the resulting alkoxide onto the isocyanide carbon forms a 4-ethoxycarbonyl-4-tosyl-2-oxazoline intermediate. wikipedia.org As in the case with alkenes, the absence of a proton at the C4 position of the oxazoline (B21484) ring prevents the elimination of the tosyl group. Consequently, the reaction provides stable, highly substituted 2-oxazolines, which are valuable chiral building blocks in their own right.
Table 2: Synthesis of 2-Oxazolines from Carbonyl Compounds
| Entry | Carbonyl Substrate | Base/Solvent | Product Structure | Ref. |
| 1 | Benzaldehyde | K₂CO₃ / MeOH | Ethyl 5-phenyl-4-tosyl-4,5-dihydrooxazole-4-carboxylate | organic-chemistry.org |
| 2 | Cyclohexanone | NaH / DME | Ethyl 4-tosyl-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate | organic-chemistry.org |
| 3 | Acetophenone | t-BuOK / EtOH | Ethyl 5-methyl-5-phenyl-4-tosyl-4,5-dihydrooxazole-4-carboxylate | organic-chemistry.org |
The Van Leusen Imidazole (B134444) Synthesis involves the reaction of TosMIC with aldimines, which are often generated in situ from an aldehyde and a primary amine. organic-chemistry.orgresearchgate.net This reaction is a versatile method for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org The mechanism is analogous to the oxazole synthesis, involving a [3+2] cycloaddition to the C=N double bond to form a 4-tosyl-2-imidazoline, which then aromatizes via elimination. organic-chemistry.orgorganic-chemistry.org
The use of this compound in this reaction leads to the formation of highly substituted 2-imidazolines. The deprotonated isocyanide adds to the imine electrophile, and the resulting adduct cyclizes to form the five-membered imidazoline (B1206853) ring. nih.gov Again, the key difference from the standard Van Leusen reaction is the inability of this intermediate to eliminate the tosyl group, thus providing direct access to stable 4-ethoxycarbonyl-4-tosyl-2-imidazolines. These structures are important precursors for various nitrogen-containing heterocycles and peptidomimetics.
Table 3: Synthesis of 2-Imidazolines from Imines
| Entry | Imine Substrate (R¹-CH=N-R²) | Base/Solvent | Product Structure | Ref. |
| 1 | N-Benzylidene-methylamine | K₂CO₃ / DMF | Ethyl 1-methyl-5-phenyl-4-tosyl-4,5-dihydro-1H-imidazole-4-carboxylate | organic-chemistry.orgnih.gov |
| 2 | N-Cyclohexylidenecyclohexylamine | NaH / THF | Ethyl 1,2,2-dicyclohexyl-4-tosyl-4,5-dihydro-1H-imidazole-4-carboxylate | nih.gov |
| 3 | N-Benzylideneaniline | NaOMe / MeOH | Ethyl 1,5-diphenyl-4-tosyl-4,5-dihydro-1H-imidazole-4-carboxylate | organic-chemistry.org |
Domino and Cascade Reaction Sequences
The reactivity of this compound lends itself to the design of sophisticated domino and cascade reactions, enabling the rapid construction of complex molecular architectures from simple precursors. researchgate.net These sequences often begin with the characteristic [3+2] cycloaddition, and the resulting non-aromatic heterocyclic intermediate, such as a dihydropyrrole or imidazoline, participates in subsequent intramolecular transformations.
For instance, a tandem reaction can be initiated by the cycloaddition of this compound to an electron-deficient alkene that also contains a tethered reactive group (e.g., an alkyne or another Michael acceptor). The initially formed dihydropyrrole intermediate can then undergo a subsequent intramolecular cyclization or annulation, leading to the formation of fused or spirocyclic ring systems. mdpi.com Such cascade processes are highly efficient, creating multiple bonds and stereocenters in a single synthetic operation. An example includes the synthesis of polycyclic frameworks where the in-situ generated dihydropyrrole engages in an intramolecular electrophilic cyclization with a pendant alkyne. mdpi.com This strategy highlights the potential of this compound to serve as a linchpin in the divergent synthesis of complex heterocyclic libraries. rsc.org
Mechanistic Investigations and Computational Studies Pertaining to 1 Ethoxycarbonyl 1 Tosylmethyl Isocyanide Reactivity
Elucidation of Reaction Mechanisms and Intermediates
The primary reaction pathway for 1-Ethoxycarbonyl-1-tosylmethyl isocyanide involves its deprotonation to form a stabilized carbanion. The presence of both the tosyl and ethoxycarbonyl groups significantly enhances the acidity of the α-carbon, facilitating this deprotonation under basic conditions. This carbanion is a potent nucleophile. thieme-connect.de
In reactions with carbonyl compounds, such as aldehydes, the mechanism proceeds through several key steps. The generated carbanion first attacks the electrophilic carbonyl carbon. This is followed by an intramolecular 5-endo-dig cyclization, where the resulting alkoxide anion attacks the electrophilic carbon of the isocyanide group. This cyclization is a characteristic reaction of α-substituted isocyanides and leads to the formation of a five-membered heterocyclic intermediate, typically a dihydrooxazole. thieme-connect.ded-nb.info
These reaction intermediates are pivotal in the synthesis of various heterocyclic systems. For isocyanides like this compound, which bear electron-withdrawing groups at the α-position, the formation of these functionalized dihydrooxazoles is a key mechanistic feature. thieme-connect.de Similarly, when reacted with imines, the analogous pathway leads to dihydroimidazole (B8729859) intermediates. d-nb.info
Table 1: General Reaction of this compound with an Aldehyde
| Reactant 1 | Reactant 2 | Intermediate |
| This compound | Aldehyde (R-CHO) | 4-Ethoxycarbonyl-4-tosyl-5-substituted-4,5-dihydro-1,3-oxazole |
Transition State Analysis and Energy Profiles
For the cycloaddition of the isocyanide-derived anion onto a carbonyl group, the key transition state would be associated with the ring-closing step to form the dihydrooxazole intermediate. The energy profile of this step is influenced by several factors:
Steric Hindrance: The bulky tosyl and ethoxycarbonyl groups, along with substituents on the electrophile (aldehyde or ketone), can raise the energy of the transition state.
Electronic Effects: The electron-withdrawing nature of the substituents influences the charge distribution in the transition state.
Solvation: The solvent can stabilize or destabilize the charged transition state, thereby affecting the energy barrier.
A typical energy profile would show the reactants (carbanion and electrophile) proceeding through a transition state to form the more stable cyclic intermediate. researchgate.net The subsequent elimination of the tosyl group is often highly exothermic, driving the reaction towards the final aromatic product. researchgate.net
Theoretical Predictions of Regioselectivity and Stereoselectivity
Theoretical and computational methods are invaluable for predicting the selectivity of reactions involving complex reagents like this compound. researchgate.net
Regioselectivity: When an unsymmetrical ketone is used as the electrophile, the initial nucleophilic attack by the isocyanide carbanion can occur at two different faces of the carbonyl group, potentially leading to two different regioisomeric products. Computational models can predict the preferred site of attack by calculating the activation energies for both pathways. The pathway with the lower energy barrier is favored, thus determining the regioselectivity of the reaction. researchgate.net
Stereoselectivity: The reaction of this compound with an aldehyde or an unsymmetrical ketone creates a new stereocenter at the 5-position of the resulting dihydrooxazole ring. The stereochemical outcome (i.e., the formation of R or S enantiomers) is determined by the facial selectivity of the nucleophilic attack on the carbonyl. youtube.com Theoretical models can analyze the different possible transition states leading to the various stereoisomers. The relative energies of these transition states, influenced by steric interactions between the bulky substituents on both the nucleophile and the electrophile, dictate the diastereomeric or enantiomeric excess of the product. youtube.com
Table 2: Factors Influencing Selectivity
| Selectivity Type | Controlling Factors | Predicted Outcome |
| Regioselectivity | Steric and electronic properties of the electrophile (e.g., unsymmetrical ketone). | Preferential formation of the thermodynamically or kinetically favored isomer. |
| Stereoselectivity | Steric bulk of the tosyl and ethoxycarbonyl groups, and substituents on the electrophile. | Preferential formation of the stereoisomer via the lowest energy transition state. |
Role of the Tosyl Group as a Leaving Group
The tosyl (p-toluenesulfonyl) group plays a dual role in the chemistry of this compound. Firstly, its strong electron-withdrawing nature enhances the acidity of the α-carbon, facilitating the initial deprotonation. organic-chemistry.org Secondly, and crucially in the later stages of many reaction sequences, it functions as an excellent leaving group. fiveable.memasterorganicchemistry.comwikipedia.org
This transformation is a hallmark of the van Leusen oxazole (B20620) synthesis and related reactions, highlighting the critical function of the tosyl group as a leaving group to achieve the final, stable heterocyclic product. thieme-connect.de
Applications in Complex Molecular Synthesis and Structural Diversity Generation
Strategies for the Construction of Fused and Bridged Heterocyclic Scaffolds
The synthesis of fused and bridged heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Isocyanide-based multicomponent reactions are powerful tools for achieving this molecular complexity in a single step. While direct examples employing 1-Ethoxycarbonyl-1-tosylmethyl isocyanide are not extensively documented, the general reactivity of TosMIC derivatives suggests its potential in such transformations. For instance, the van Leusen reaction, a classic method for pyrrole (B145914) synthesis from TosMIC and an enone, can be extended to intramolecular variants to construct fused pyrrole systems. It is conceivable that this compound could participate in similar intramolecular cyclizations, where the ethoxycarbonyl group could further influence the reactivity and substitution pattern of the resulting fused heterocycle.
The construction of bridged scaffolds often relies on intramolecular cycloaddition reactions or ring-closing metathesis. The isocyanide group can participate in [4+1] cycloadditions, and the other functional groups in this compound could be elaborated to include diene or dienophile moieties, setting the stage for intramolecular Diels-Alder reactions to form bridged systems. However, specific examples of such strategies with this particular reagent are not readily found in the literature.
Regio- and Stereoselective Syntheses of Polysubstituted Products
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. The presence of both a tosyl and an ethoxycarbonyl group on the α-carbon of this compound significantly influences its reactivity and the potential for selective transformations.
Regioselectivity: In reactions with unsymmetrical electrophiles, the nucleophilic attack of the isocyanide-bearing carbon can be directed by the electronic and steric nature of the substituents. The electron-withdrawing nature of both the tosyl and ethoxycarbonyl groups enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion. In Michael additions to α,β-unsaturated systems, the regioselectivity of the initial carbon-carbon bond formation is generally high, leading to 1,4-adducts. Subsequent intramolecular reactions would then be governed by the geometric constraints of the intermediate.
Stereoselectivity: The generation of new stereocenters with high selectivity is a major challenge. In the context of this compound, the chiral environment created by a chiral base or a chiral auxiliary could, in principle, induce stereoselectivity in its reactions. For example, the addition of the carbanion derived from this reagent to a prochiral aldehyde or ketone could proceed with facial selectivity. However, documented examples demonstrating high levels of stereocontrol with this specific reagent are scarce.
Utilization in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. rsc.org The multifunctional nature of this compound makes it an attractive starting point for DOS. By systematically varying the reaction partners in multicomponent reactions, a wide array of different heterocyclic scaffolds can be generated from this single building block. nih.govnih.govmdpi.com
For example, a three-component reaction between this compound, an aldehyde, and an amine could potentially lead to a library of substituted imidazoles. By varying the aldehyde and amine components, a large number of distinct products could be synthesized. The ethoxycarbonyl group provides a handle for further diversification.
| Potential DOS Strategy | Reactants | Potential Products |
| 3-Component Reaction | This compound, Aldehyde, Amine | Substituted Imidazoles |
| [4+1] Cycloaddition | This compound, Activated Alkene | Substituted Pyrrolines |
| Passerini-type Reaction | This compound, Aldehyde, Carboxylic Acid | α-Acyloxy-β-amido Esters |
Further Chemical Transformations and Derivatization of Synthesized Products
The products obtained from reactions involving this compound are themselves valuable intermediates for further chemical modifications. The ethoxycarbonyl group is particularly useful for this purpose. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, esters, or alcohols.
The tosyl group, often acting as a leaving group in the initial cyclization, can sometimes be retained in the final product, offering another site for functionalization through, for example, cross-coupling reactions if it is attached to an aromatic ring. The heterocyclic core itself can be subject to various transformations, including electrophilic aromatic substitution, N-alkylation, or metal-catalyzed cross-coupling reactions, further expanding the structural diversity of the synthesized library. For instance, pyrrolo[1,2-c]pyrimidines, which can be synthesized from related isocyanides, have been shown to undergo subsequent electrophilic aromatic substitution reactions. nih.govrsc.org
Emerging Research Directions and Future Perspectives for 1 Ethoxycarbonyl 1 Tosylmethyl Isocyanide
Development of Novel Catalytic Systems
The reactivity of 1-Ethoxycarbonyl-1-tosylmethyl isocyanide is intrinsically linked to the catalytic conditions employed. While base-mediated reactions are common, the development of sophisticated catalytic systems is a primary frontier for expanding its synthetic utility. nih.gov Research into novel catalysts aims to improve reaction efficiency, control selectivity (chemo-, regio-, and stereoselectivity), and enable transformations that are not feasible with traditional methods. researchgate.netsciencedaily.com
Recent advancements in catalysis for related TosMIC compounds, which are directly applicable, include:
Metal-Based Catalysis : Silver and copper catalysts have shown promise in modulating the reactivity of the TosMIC scaffold. For instance, silver carbonate (Ag2CO3) has been used to facilitate sulfonylation reactions. nih.gov Researchers are also exploring novel catalysts with unique structures, such as those with two metal cores, to enhance efficiency and selectivity in cross-coupling reactions. sciencedaily.com One such system uses polymeric carbon nitride to support two copper ions, creating a dynamic structure that lowers the energy needed for chemical reactions and improves yields. sciencedaily.com
Iodine-Mediated Reactions : Iodine has emerged as an economical and environmentally friendly catalyst for various organic transformations, including the synthesis of heterocyclic compounds like 1,3-oxazoles from isocyanides. researchgate.net Its application in reactions involving this compound could provide efficient and regioselective pathways to complex molecules. researchgate.net
Organocatalysis : The use of small organic molecules as catalysts is a growing field. For derivatives of this compound, organocatalysts could offer new routes for asymmetric synthesis, a critical aspect of medicinal chemistry.
Table 1: Emerging Catalytic Systems for TosMIC and its Derivatives
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Source(s) |
|---|---|---|---|---|
| Metal-Based | Silver Carbonate (Ag₂CO₃) | Sulfonylation | Chemoselectivity | nih.gov |
| Dual-Core Copper on Polymeric Carbon Nitride | Cross-Coupling | High efficiency, reusability, lower carbon footprint | sciencedaily.com | |
| Halogen-Mediated | Molecular Iodine (I₂) | Heterocycle Synthesis (e.g., Oxazoles) | Economical, eco-friendly, regioselective | researchgate.net |
| Base-Mediated | Potassium t-butoxide (t-BuOK) | En-yne Synthesis | Novel functionality, chemoselectivity | rsc.org |
Sustainable and Green Chemistry Approaches
In line with the growing emphasis on sustainable manufacturing, future research on this compound will increasingly focus on green chemistry principles. wiley-vch.de This involves developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. wiley-vch.denih.gov
Key areas for greening the synthesis and application of this compound include:
Greener Reagents : The classical synthesis of isocyanides often involves dehydrating formamides with toxic and harsh reagents like phosphorus oxychloride or phosgene (B1210022) derivatives. rsc.orguniupo.it A greener alternative is the use of p-toluenesulfonyl chloride (p-TsCl) in the presence of a mild base. rsc.orguniupo.it This approach is not only less toxic but also simplifies the work-up procedure. rsc.org
Eco-Friendly Solvents : A significant goal is the replacement of hazardous organic solvents like dichloromethane (B109758) with more benign alternatives. uniupo.it Research has demonstrated the feasibility of conducting isocyanide synthesis in water using micellar conditions, which represents a major step towards sustainability. uniupo.it
Mechanochemistry : Mechanochemical synthesis, which involves reactions conducted by grinding solids together in the absence of bulk solvents, offers a powerful green alternative. researchgate.net A mechanochemical protocol for preparing isocyanides using p-TsCl has been developed, providing a solvent-free, efficient, and straightforward procedure. researchgate.net
Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multicomponent reactions (MCRs), where isocyanides are key reactants, are inherently atom-economical and are a continuing focus of development. nih.gov
Table 2: Comparison of Synthetic Methods for Isocyanides from a Green Chemistry Perspective
| Method | Dehydrating Agent | Solvent | Base | Key Features | Source(s) |
|---|---|---|---|---|---|
| Classical Ugi Protocol | Phosphorus Oxychloride (POCl₃) | Dichloromethane (DCM) | Triethylamine (B128534) | High yield but uses toxic/hazardous materials. | uniupo.it |
| Greener Dehydration | p-Toluenesulfonyl Chloride (p-TsCl) | Ethyl Acetate | Pyridine / DIPEA | Less toxic reagent, simpler work-up. | rsc.orgunibo.it |
| Aqueous Micellar Method | p-Toluenesulfonyl Chloride (p-TsCl) | Water with Surfactant (TPGS-750-M) | Sodium Bicarbonate | Avoids organic solvents; highly sustainable and safe. | uniupo.it |
| Mechanochemistry | p-Toluenesulfonyl Chloride (p-TsCl) | None (Solvent-free) | Triethylamine / Sodium Carbonate | Eliminates bulk solvent waste; rapid reaction. | researchgate.net |
Integration with Flow Chemistry and Automation for Enhanced Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a transformative technology for modern chemical synthesis. nih.gov Its integration into the synthesis and use of this compound offers solutions to many of the challenges associated with traditional batch processing of isocyanides, such as their strong odor, potential toxicity, and instability. chemrxiv.orgrsc.org
The primary advantages of applying flow chemistry include:
Enhanced Safety : Flow reactors contain only a small volume of material at any given time, significantly minimizing the risks associated with handling potentially hazardous isocyanides and exothermic reactions. nih.govchemrxiv.org
Improved Control and Reproducibility : The precise control over parameters like temperature, pressure, and residence time in a flow system leads to higher reproducibility and efficiency. nih.gov
Telescoped Synthesis : Flow systems allow for the "telescoping" of multiple reaction steps without isolating intermediates. chemrxiv.org An unstable isocyanide like this compound could be generated in one module and immediately consumed in a subsequent reaction in the next module, avoiding issues of decomposition, purification, and handling. chemrxiv.orgrsc.org
Scalability : Scaling up a reaction in flow chemistry is often as simple as running the system for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactions. nih.gov This facilitates both laboratory-scale discovery and larger-scale production. chemrxiv.org
Table 3: Benefits of Flow Chemistry for the Synthesis and Application of this compound
| Feature | Benefit | Relevance to Isocyanide Chemistry | Source(s) |
|---|---|---|---|
| Small Reactor Volume | Increased Safety | Minimizes exposure to foul-smelling and potentially toxic isocyanides; better control of exotherms. | nih.govchemrxiv.org |
| Precise Parameter Control | Higher Efficiency & Reproducibility | Optimizes reaction conditions for yield and purity, crucial for sensitive transformations. | nih.gov |
| In-line Purification/Reaction | Avoids Intermediate Isolation | Enables the synthesis and immediate use of unstable isocyanides without storage or handling. | chemrxiv.orgrsc.org |
| Rapid Mixing & Heat Transfer | Access to Novel Reactivity | Allows for reactions with short-lived intermediates that are not possible in batch. | nih.gov |
| Ease of Automation | Streamlined Synthesis | Facilitates rapid library synthesis for drug discovery and process optimization. | chemrxiv.org |
Exploration of New Reactivity Modes and Synthetic Transformations
A major thrust of future research will be to uncover and exploit new modes of reactivity for this compound beyond its classical use in cycloadditions and multicomponent reactions. nih.gov The interplay between the three functional groups allows for a chemical versatility that is still being explored. nih.govresearchgate.net
Promising new areas of reactivity include:
Dual-Role Reagent : Under different catalytic conditions, the TosMIC scaffold can act as a source for different parts of its structure. For example, it has been shown to function as either a sulfonylating agent (transferring the 'Ts' group) or an isonitrilating agent (transferring the isonitrile moiety) in reactions with para-quinone methides, simply by changing the catalyst. nih.gov This dual reactivity provides a powerful tool for rapidly assembling diverse molecular architectures from the same set of starting materials. nih.gov
Oxidative Transformations : The isocyanide group can be oxidized to an isocyanate. The mild oxidation of TosMIC to tosylmethylisocyanate (B3045367) creates a highly reactive bifunctional molecule. researchgate.net This opens up a new family of reactions, such as additions with alcohols, amines, and thiols, or reactions with carboxylic acids to form amides, which can then undergo further substitutions. researchgate.net
Novel Cycloadditions and Rearrangements : Researchers have demonstrated that TosMIC can participate in unconventional reactions, such as a t-BuOK-assisted reaction with acylethynylpyrroles to generate 1-tosyl-4-pyrrolyl-1,3-enynes. rsc.org This showcases a new functionality beyond its typical role as a C1 or C-N synthon, suggesting that this compound could participate in similar novel transformations. rsc.org
Table 4: Novel Reactivity Modes of the TosMIC Scaffold
| Reactivity Mode | Reagents / Conditions | Product Type | Significance | Source(s) |
|---|---|---|---|---|
| Chemoselective Sulfonylation | p-Quinone Methide, Ag₂CO₃, Cs₂CO₃ | Diarylmethyl Sulfones | Acts as a sulfonyl source (C-S bond cleavage). | nih.gov |
| Chemoselective Isonitrilation | p-Quinone Methide, Yb(OTf)₃ | Isocyano-diarylmethanes | Acts as an isonitrile source. | nih.gov |
| Oxidation to Isocyanate | Oxidation (e.g., with bromine) | Tosylmethylisocyanate | Creates a new bifunctional reagent for amide synthesis and other additions. | researchgate.net |
| En-yne Synthesis | Acylethynylpyrrole, t-BuOK | 1-Tosyl-4-pyrrolyl-1,3-enynes | Demonstrates unprecedented reactivity to form conjugated systems. | rsc.org |
Q & A
Q. How does the tosyl group impact the compound’s stability in aqueous vs. anhydrous environments?
- Methodological Answer : The tosyl group enhances stability in aprotic solvents (e.g., DCM) but hydrolyzes in aqueous basic conditions. For aqueous applications, replace the tosyl group with hydrolytically stable substituents (e.g., trifluoromethyl sulfonyl) .
Analytical and Safety Considerations
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
